1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone
Description
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is an acetophenone derivative featuring a benzyl ether substituent with bromo and methoxy groups at the 2- and 5-positions of the benzyl ring, respectively, and a fluorine atom at the 3-position of the central phenyl ring.
Properties
IUPAC Name |
1-[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-10(19)11-3-6-16(15(18)8-11)21-9-12-7-13(20-2)4-5-14(12)17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPUGYYEIIDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzyl bromide with a fluorophenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl ethers and thioethers.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of probes for biological imaging and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares the substituent patterns, molecular formulas, and inferred properties of the target compound with analogous structures:
Key Observations:
- Halogen Effects: Bromine and fluorine atoms increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions or cross-coupling reactions compared to non-halogenated analogs .
- Solubility: The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to fully halogenated derivatives like 1-(3-Bromo-5-chloro-4-fluoro-2-methoxyphenyl)ethanone .
Challenges and Commercial Availability
This contrasts with more accessible analogs like 1-(4-Bromo-2-fluorophenyl)ethanone, which remain in production due to broader utility .
Biological Activity
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone, with the CAS number 885949-81-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14BrFO3
- Molecular Weight : 353.18 g/mol
- Melting Point : 97-99 °C
- Boiling Point : 463.4 ± 40.0 °C (predicted)
- Density : 1.412 ± 0.06 g/cm³ (predicted) .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and anticancer agent.
Research indicates that the compound may exert its effects through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. For instance, it has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Anti-inflammatory Activity
A study involving the synthesis of m-Aryloxy phenols highlighted the potential of related compounds to inhibit COX enzymes, suggesting that this compound could share similar properties. These findings indicate a promising avenue for developing anti-inflammatory agents based on this compound's structure .
Anticancer Potential
Research into related compounds has shown that they can inhibit nitric oxide synthases (NOS), which are implicated in tumor progression. The ability to modulate NOS activity may position this compound as a candidate for anticancer therapies .
Safety and Toxicology
The compound has been classified as an irritant, with hazard statements indicating it can cause skin and eye irritation . Safety data sheets recommend using protective equipment when handling this compound.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
